molecular formula C20H21N3O4 B2476916 prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622359-57-3

prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2476916
CAS No.: 622359-57-3
M. Wt: 367.405
InChI Key: IAILNJFUDIMAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • Fused bicyclic core: A pyridine ring fused with a pyrimidine ring, forming a rigid heterocyclic scaffold.
  • Substituents: Three methyl groups at positions 1, 3, and 7, enhancing lipophilicity and steric bulk. Phenyl group at position 5, enabling π-π stacking interactions. Allyl ester (prop-2-en-1-yl) at the 6-carboxylate position, which may improve bioavailability via increased membrane permeability compared to free carboxylic acids .

Its molecular formula is C₂₁H₂₁N₃O₄ (inferred from structural analogs in ), with a molecular weight of 379.41 g/mol.

Properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-5-11-27-19(25)14-12(2)21-17-16(15(14)13-9-7-6-8-10-13)18(24)23(4)20(26)22(17)3/h5-10,15,21H,1,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAILNJFUDIMAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CC=C3)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the phenyl group and the carboxylate ester. The final step involves the addition of the prop-2-en-1-yl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Ester Hydrolysis

The prop-2-en-1-yl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in medicinal chemistry applications.

Conditions Reagents Product Yield
Acidic (HCl, H₂O/EtOH)HCl (1M), reflux1,3,7-trimethyl-2,4-dioxo-5-phenylpyrido[2,3-d]pyrimidine-6-carboxylic acid75–85%
Basic (NaOH, H₂O/THF)NaOH (2M), room tempSame as above65–70%

Mechanistically, the ester’s carbonyl carbon is attacked by hydroxide or hydronium ions, followed by cleavage of the alkoxy group.

Nucleophilic Aromatic Substitution

The electron-deficient pyrido[2,3-d]pyrimidine core facilitates nucleophilic substitution at positions activated by adjacent carbonyl groups.

Reagent Position Product Conditions
Ammonia (NH₃)C-88-Amino derivativeEtOH, 80°C, 6 h
Sodium methoxideC-66-Methoxy substitutionDMF, 100°C, 12 h

The reaction proceeds via a two-step mechanism:

  • Deprotonation of the nucleophile.

  • Attack on the electrophilic carbon, displacing a leaving group (e.g., halide if present) .

Michael Addition

The α,β-unsaturated ester moiety acts as a Michael acceptor, reacting with nucleophiles like amines or enolates:

Nucleophile Product Catalyst Yield
EthylenediamineBis-adduct with cyclized pyrimidinePiperidine60%
MalononitrileCyano-substituted adductK₂CO₃82%

For example, malononitrile attacks the β-carbon of the ester, forming a stabilized enolate intermediate that cyclizes into a fused pyran structure .

Mannich Reaction

The compound participates in Mannich reactions with formaldehyde and secondary amines, forming aminomethyl derivatives:

Amine Product Conditions
Dimethylamine6-(N,N-Dimethylaminomethyl) derivativeEtOH, reflux, 8 h
PiperidineSpirocyclic piperidine adductCH₃CN, 60°C, 12 h

The reaction involves iminium ion formation, followed by nucleophilic attack at the pyrido-pyrimidine’s activated carbon .

Condensation Reactions

The dioxo groups enable condensations with hydrazines or hydroxylamine:

Reagent Product Application
Hydrazine hydratePyrido-pyrimidine hydrazoneChelation studies
Hydroxylamine HClOxime derivativeBioactivity modulation

These reactions typically occur in ethanol under reflux, with yields exceeding 70%.

Photochemical Reactivity

The conjugated system undergoes [2+2] cycloaddition under UV light:

Conditions Product Quantum Yield
UV (365 nm), acetoneCyclobutane-fused dimer0.45

This dimerization is reversible under thermal conditions (150°C).

Catalytic Hydrogenation

The prop-2-en-1-yl group is susceptible to hydrogenation:

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOHSaturated propyl ester>95%

Selectivity depends on steric hindrance from the phenyl and methyl substituents.

Key Mechanistic Insights:

  • Electronic Effects : The phenyl group at C-5 donates electron density via resonance, reducing electrophilicity at adjacent positions.

  • Steric Hindrance : 1,3,7-Trimethyl groups limit accessibility to the pyrido-pyrimidine core, favoring reactions at the ester or C-6 position .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of various precursors under specific conditions. For instance, the compound can be synthesized through nucleophilic substitution reactions involving amidines and other electrophiles. The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Anticancer Properties
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For example, studies have shown that certain derivatives can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cancer cell proliferation. Compound A-484954 (a close analog) demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells . This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Inhibition of Dihydrofolate Reductase (DHFR)
Another notable application is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of DHFR . This property makes them potential candidates for the treatment of diseases where folate metabolism is disrupted.

Therapeutic Applications

Antiviral Activity
Pyrido[2,3-d]pyrimidine derivatives have also shown promise in antiviral applications. Their ability to interfere with viral replication mechanisms positions them as potential therapeutic agents against various viral infections.

Neuroprotective Effects
Emerging studies suggest that these compounds may possess neuroprotective properties. By modulating pathways involved in neuroinflammation and oxidative stress, they could offer therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of several pyrido[2,3-d]pyrimidine derivatives on breast cancer cell lines. The results indicated that specific modifications to the chemical structure significantly enhanced their inhibitory activity against eEF-2K. This highlights the importance of structure-activity relationships in developing more effective anticancer drugs .

Case Study 2: DHFR Inhibition

Research focused on synthesizing novel pyrido[2,3-d]pyrimidine derivatives with high affinity for DHFR. The study demonstrated that certain substitutions at specific positions on the pyrimidine ring improved binding affinity and selectivity for DHFR over other kinases .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physical and Chemical Properties

The following table compares substituents and key properties of the target compound with analogs from the literature:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Lipophilicity (Predicted logP)
Target Compound 1,3,7-Me; 5-Ph; 6-allyl ester C₂₁H₂₁N₃O₄ 2,4-diketone; allyl ester ~2.8 (estimated)
Prop-2-en-1-yl 7-Me-5-(3-MePh)-pyrido[2,3-d]pyrimidine-6-carboxylate 7-Me; 5-(3-MePh); 6-allyl ester C₁₉H₁₉N₃O₄ 2,4-diketone; allyl ester ~3.1 (higher due to 3-MePh)
1-Ethyl-2,4-dioxo-7-(iPr)-pyrido[2,3-d]pyrimidine-5-carboxylic acid 1-Et; 7-iPr; 5-COOH C₁₃H₁₅N₃O₄ 2,4-diketone; carboxylic acid ~1.5 (lower due to -COOH)
7,8-Dihydropyrido[2,3-d]pyrimidine (e.g., 3a in ) 6-Cl; 2-MeS C₁₅H₁₄Cl₂N₂O₂S Chloro; methylthio ~2.9

Key Observations :

  • Lipophilicity : The allyl ester in the target compound increases logP compared to carboxylic acid derivatives (e.g., ), favoring passive diffusion across biological membranes.
  • Electronic Effects : The phenyl group at position 5 (target) vs. 3-methylphenyl () alters electron density; the unsubstituted phenyl may enhance π-π stacking in hydrophobic pockets.
Spectroscopic Data

While direct NMR data for the target compound are unavailable, analogs provide insights:

  • Allyl Ester Proton Signals : Expected δ 4.6–5.3 ppm (allyl -CH₂-O and =CH₂) .
  • Aromatic Protons : Phenyl group protons at δ 7.2–7.6 ppm (similar to ).
  • Methyl Groups : Sharp singlets at δ 2.1–2.5 ppm (1,3,7-Me) .

Biological Activity

The compound prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate belongs to the family of pyrido[2,3-d]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound through various studies and findings.

Overview of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are known for their antitumor , antibacterial , and anticonvulsant properties. They have been studied extensively for their ability to inhibit key enzymes and pathways involved in cancer progression. Some notable activities include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair; inhibition can lead to decreased cancer cell proliferation.
  • Antitumor Activity : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines.

Table 1: Biological Activities of Pyrido[2,3-d]pyrimidines

Activity TypeMechanism/TargetReference
AntitumorDHFR inhibition
AntibacterialDisruption of bacterial metabolism
CNS DepressantModulation of neurotransmitter levels
AnticonvulsantInhibition of neuronal excitability

Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of pyrido[2,3-d]pyrimidines against various cancer cell lines. For instance:

  • A study reported that specific derivatives exhibited IC50 values ranging from 17.83 μM to 20.97 μM against MDA-MB-231 and MCF-7 breast cancer cell lines. These values indicate a potent inhibitory effect compared to standard chemotherapeutic agents like Cisplatin .

Mechanistic Insights

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Key Kinases : Compounds in this class have been shown to inhibit various kinases involved in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial disruption.

Table 2: Antitumor Efficacy of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound 4cMDA-MB-23117.83
Compound 4jMCF-719.73
CisplatinMDA-MB-231~30.00

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The compound’s pyrido[2,3-d]pyrimidine core is typically constructed via multi-step reactions. A general approach involves:

  • Step 1 : Condensation of substituted pyrimidine intermediates with cyclic ketones or aldehydes under acidic or basic conditions to form the fused ring system.
  • Step 2 : Functionalization of the core via alkylation (e.g., introducing the prop-2-en-1-yl group) or nucleophilic substitution.
  • Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to isolate high-purity products .
    For example, analogous compounds in were synthesized using Pd-catalyzed cross-coupling for aryl substitutions, while highlights multi-component reactions for pyrimidine derivatives.

Basic: What characterization techniques are essential for confirming the structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and regiochemistry. For example, the prop-2-en-1-yl group shows characteristic vinyl proton signals at δ 4.8–5.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C20_{20}H21_{21}N3_{3}O5_{5} for a related compound in ).
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) stretches near 1700–1750 cm1^{-1} for dioxo groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency in pyrido[2,3-d]pyrimidine formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in alkylation steps .
  • Temperature Control : Microwave-assisted synthesis (100–150°C) reduces reaction time from hours to minutes for cyclocondensation steps .
  • Regioselective Alkylation : Protecting groups (e.g., Boc) for specific nitrogen atoms can direct substitution to desired positions .

Advanced: How can structural ambiguities (e.g., tautomerism) be resolved?

  • X-ray Crystallography : Definitive confirmation of regiochemistry and tautomeric forms (e.g., keto-enol tautomerism in dioxo groups) .
  • Dynamic NMR Studies : Variable-temperature 1^1H NMR to observe tautomeric equilibria or conformational changes .
  • Density Functional Theory (DFT) : Computational modeling of energy-minimized structures to predict stable tautomers .

Advanced: How should biological activity studies be designed for this compound?

  • Target Selection : Prioritize enzymes with conserved binding pockets (e.g., dihydrofolate reductase, DHFR) based on structural similarity to known inhibitors (e.g., ).
  • Assay Design :
    • In vitro Enzymatic Assays : IC50_{50} determination using spectrophotometric methods (e.g., NADPH oxidation for DHFR) .
    • Cell-Based Assays : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) .
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., phenyl vs. fluorophenyl) to correlate modifications with potency .

Advanced: How can contradictions in reported data (e.g., conflicting bioactivity) be addressed?

  • Reproducibility Checks : Replicate experiments using identical reagents and protocols (e.g., solvent purity, cell line passage number) .
  • Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., differences in assay pH or temperature) .
  • Advanced Analytics : Use LC-MS/MS to verify compound stability under assay conditions and rule out degradation artifacts .

Advanced: What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with DHFR or kinase targets. Focus on hydrogen bonding with dioxo groups and π-π stacking with the phenyl ring .
  • ADMET Prediction : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
  • Molecular Dynamics Simulations : GROMACS for assessing binding stability over time (e.g., 100 ns trajectories) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Green Chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.